Bisindolylmaleimid X Hydrochlorid

Übersicht

Beschreibung

Bisindolylmaleimide X (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to the naturally occurring molecule, staurosporine, but exhibits greater selectivity for PKC over other protein kinases . This compound is widely used in scientific research to probe PKC-mediated pathways involved in the transduction of hormone, cytokine, and growth factor signals .

Wissenschaftliche Forschungsanwendungen

Cancer Research

BIM-X has been extensively studied in the context of cancer therapy. Its ability to inhibit PKC has been shown to induce apoptosis in various cancer cell lines, including lung cancer cells (A549 and H460). This effect is mediated through both mitochondrial and death receptor pathways, highlighting its potential as an anti-cancer agent .

Autoimmune Diseases

The compound has demonstrated efficacy in inhibiting T-cell-mediated autoimmune responses. Studies indicate that BIM-X can reduce Fas-mediated apoptosis, suggesting its application in treating autoimmune disorders where T-cell activity is dysregulated .

Cardiovascular Research

In cardiovascular studies, BIM-X has been used to investigate the role of PKC in platelet activation and aggregation. Its inhibitory effects on PKC have implications for developing therapies aimed at preventing thrombotic events .

Neurobiology

Research indicates that BIM-X selectively inhibits rat brain PKC isoforms, making it useful for studying neurodegenerative diseases where PKC signaling is altered. Its selectivity allows for targeted investigations into the role of PKC in neuronal survival and function .

Table 1: Summary of Key Studies Involving BIM-X

| Study Reference | Application Area | Findings |

|---|---|---|

| Davis et al., 1992 | Cancer | Induced apoptosis in A549 cells via PKC inhibition |

| Science.gov | Autoimmune Diseases | Reduced T-cell activation and apoptosis in autoimmune models |

| Cayman Chemical | Cardiovascular | Inhibited platelet aggregation in response to thrombin |

| MedChemExpress | Neurobiology | Selectively inhibited brain PKC isoforms, affecting neuronal survival |

Notable Findings

- In cancer studies, BIM-X showed a significant reduction in cell viability at low concentrations (IC50 ~5 nM), demonstrating its potency as an anti-cancer agent.

- In autoimmune models, treatment with BIM-X led to decreased levels of pro-inflammatory cytokines, indicating its potential to modulate immune responses effectively.

Wirkmechanismus

Target of Action

Bisindolylmaleimide X hydrochloride is a potent and selective inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

Bisindolylmaleimide X hydrochloride inhibits PKC by interacting with its catalytic subunit . The inhibition is competitive with ATP , meaning that the compound competes with ATP for binding to the active site of the PKC enzyme . Studies indicate that cationic substituents at the indole nitrogen increase the potency as an inhibitor of PKC .

Biochemical Pathways

Bisindolylmaleimides are used to selectively probe for PKC-mediated pathways for transduction of hormone, cytokine, and growth factor signals . By inhibiting PKC, Bisindolylmaleimide X hydrochloride can affect these signaling pathways, leading to downstream effects such as the reduction of the superoxide burst caused by various agonists in neutrophils .

Pharmacokinetics

It is known that stock solutions of the compound can be prepared in dmso , suggesting that it has good solubility in organic solvents.

Result of Action

Bisindolylmaleimide X hydrochloride inhibits PKC within intact platelets and T cells . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases . This suggests that the compound has significant effects at the molecular and cellular levels, influencing cell signaling, immune response, and cell survival.

Action Environment

The compound is sensitive to light and is typically stored at -20°C . These factors suggest that the stability, efficacy, and action of Bisindolylmaleimide X hydrochloride can be influenced by environmental conditions such as light exposure and temperature.

Biochemische Analyse

Biochemical Properties

Bisindolylmaleimide X Hydrochloride interacts with PKC and CDK2, two key enzymes in cellular signaling pathways . The nature of these interactions is competitive with ATP .

Cellular Effects

Bisindolylmaleimide X Hydrochloride influences cell function by inhibiting PKC within intact platelets and T cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bisindolylmaleimide X Hydrochloride exerts its effects at the molecular level by interacting with the catalytic subunit of PKC . It inhibits PKC by competing with ATP . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Bisindolylmaleimid X (Hydrochlorid) beinhaltet die Kupplung von 6-Benzyloxyindol mit einem Maleimidderivat unter Verwendung von Lithiumhexamethyldisilazid (LiHMDS) in Tetrahydrofuran (THF), um das Monoindolyl-Zwischenprodukt zu erhalten . Dieses Zwischenprodukt wird dann mit einem weiteren Indolderivat umgesetzt, um die endgültige Bisindolylmaleimidstruktur zu bilden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Bisindolylmaleimid X (Hydrochlorid) beinhalten typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann durch Techniken wie Kristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Bisindolylmaleimid X (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an den Indolringen zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Bisindolylmaleimid-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von substituierten Bisindolylmaleimid-Verbindungen erzeugen können .

Vergleich Mit ähnlichen Verbindungen

. Ähnliche Verbindungen umfassen:

Bisindolylmaleimid I: Ein weiterer potenter PKC-Inhibitor mit einer leicht unterschiedlichen Struktur und Selektivitätsprofil.

Ruboxistaurin: Ein klinisches Beispiel für ein Bisindolylmaleimid, das als PKC-β-Inhibitor verwendet wird.

Enzastaurin: Ein weiteres klinisches Bisindolylmaleimid mit potenter PKC-hemmender Aktivität.

Bisindolylmaleimid X (Hydrochlorid) ist einzigartig in seiner hohen Selektivität für PKC und seiner Fähigkeit, PKC innerhalb intakter Blutplättchen und T-Zellen zu hemmen . Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen.

Biologische Aktivität

Bisindolylmaleimide X hydrochloride (BIM-X) is a compound belonging to the bisindolylmaleimide class, which is primarily recognized for its role as a protein kinase C (PKC) inhibitor. This article explores the biological activity of BIM-X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

BIM-X acts primarily as an inhibitor of various isoforms of protein kinase C (PKC), which are crucial in numerous cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKC has implications in cancer therapy, cardiovascular diseases, and neurodegenerative disorders.

Key Mechanisms:

- Inhibition of PKC Isoforms : BIM-X selectively inhibits classical and novel PKC isoforms, impacting downstream signaling pathways involved in cell growth and survival.

- Impact on Other Kinases : Besides PKC, BIM-X has been shown to inhibit other kinases such as p90 ribosomal S6 kinase (RSK), which is involved in cell cycle regulation and survival signaling pathways .

Biological Activity

The biological activity of BIM-X has been documented in various studies highlighting its efficacy against different cellular targets.

Table 1: Biological Activity Summary of BIM-X

| Target | Effect | IC50 (nM) | Reference |

|---|---|---|---|

| PKC α | Inhibition | 8 | |

| PKC ɛ | Inhibition | 12 | |

| RSK1 | Inhibition | 610 | |

| RSK2 | Inhibition | 310 | |

| RSK3 | Inhibition | 120 | |

| SARS-CoV-2 3CLpro | Antiviral activity | Not specified |

Therapeutic Implications

BIM-X has been investigated for its potential therapeutic applications across various diseases:

- Cancer Therapy : The inhibition of PKC may lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have shown that BIM-X can induce cell cycle arrest in cancer cell lines by modulating key signaling pathways .

- Neuroprotection : Research indicates that BIM-X can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a potential role in treating neurodegenerative diseases .

- Antiviral Activity : Recent studies have identified BIM-X as a potent inhibitor of SARS-CoV-2, demonstrating its potential as an antiviral agent. This was validated through enzymatic assays confirming its action on the viral protease .

Case Studies

Several case studies illustrate the diverse biological activities of BIM-X:

- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with BIM-X resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's ability to disrupt critical signaling pathways associated with tumor growth .

- Cardiovascular Models : In cardiac myocytes, BIM-X was shown to modulate calcium signaling pathways, which are crucial for cardiac function. This modulation suggests potential applications in treating heart diseases where PKC signaling is dysregulated .

- SARS-CoV-2 Inhibition : In vitro studies confirmed that BIM-X effectively inhibits the activity of the SARS-CoV-2 main protease (3CLpro), contributing to its classification as a promising candidate for COVID-19 treatment .

Eigenschaften

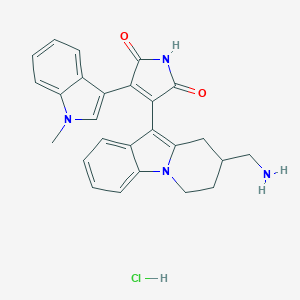

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.